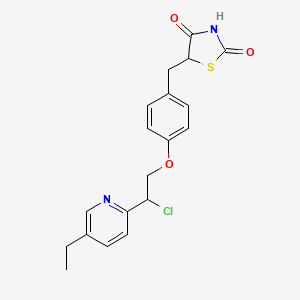

5-(4-(2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione

Descripción

5-(4-(2-Cloro-2-(5-etilpiridin-2-il)etoxi)bencil)tiazolidina-2,4-diona es un compuesto que pertenece a la familia de la tiazolidina-2,4-diona. Los derivados de la tiazolidina-2,4-diona son conocidos por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, anticonvulsivas, antimicrobianas, antiinflamatorias, neuroprotectoras y antioxidantes . La presencia de azufre y nitrógeno en el anillo de tiazolidina mejora sus propiedades farmacológicas, convirtiéndolo en un andamiaje valioso en la química medicinal .

Propiedades

IUPAC Name |

5-[[4-[2-chloro-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-2-12-5-8-16(21-10-12)15(20)11-25-14-6-3-13(4-7-14)9-17-18(23)22-19(24)26-17/h3-8,10,15,17H,2,9,11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZQXUNLMLLRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de 5-(4-(2-Cloro-2-(5-etilpiridin-2-il)etoxi)bencil)tiazolidina-2,4-diona implica varios pasos. Un método común incluye la reacción de 5-etil-2-piridinaetanol con cloruro de cloroacetilo para formar 2-cloro-2-(5-etilpiridin-2-il)etanol. Este intermedio se hace reaccionar luego con cloruro de 4-(bromometil)bencilo para formar el derivado bencílico correspondiente. Finalmente, el derivado bencílico se hace reaccionar con tiazolidina-2,4-diona en condiciones básicas para producir el compuesto objetivo .

Análisis De Reacciones Químicas

5-(4-(2-Cloro-2-(5-etilpiridin-2-il)etoxi)bencil)tiazolidina-2,4-diona se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: El grupo cloro en el compuesto puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.

Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes

Aplicaciones Científicas De Investigación

5-(4-(2-Cloro-2-(5-etilpiridin-2-il)etoxi)bencil)tiazolidina-2,4-diona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se ha estudiado por su potencial como agente antimicrobiano y anticancerígeno.

Medicina: Se investiga por su posible uso en el tratamiento de diversas enfermedades debido a sus propiedades antiinflamatorias y neuroprotectoras.

Industria: El compuesto se utiliza como inhibidor de la corrosión para el acero dulce en ambientes ácidos.

Mecanismo De Acción

El mecanismo de acción de 5-(4-(2-Cloro-2-(5-etilpiridin-2-il)etoxi)bencil)tiazolidina-2,4-diona implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto activa el receptor gamma activado por proliferador de peroxisomas (PPAR-γ), que desempeña un papel crucial en la regulación del metabolismo de la glucosa y los lípidos. Esta activación conduce a una mejor sensibilidad a la insulina y una reducción de la inflamación . Además, las propiedades antioxidantes del compuesto ayudan a eliminar las especies reactivas de oxígeno (ROS), protegiendo así las células del daño oxidativo .

Comparación Con Compuestos Similares

5-(4-(2-Cloro-2-(5-etilpiridin-2-il)etoxi)bencil)tiazolidina-2,4-diona se puede comparar con otros derivados de la tiazolidina-2,4-diona como:

Pioglitazona: Un fármaco antidiabético conocido que también activa PPAR-γ.

Rosiglitazona: Otro fármaco antidiabético con mecanismos de acción similares.

Troglitazona: Un fármaco antidiabético más antiguo que se retiró del mercado debido a la hepatotoxicidad

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.